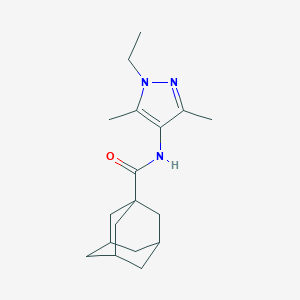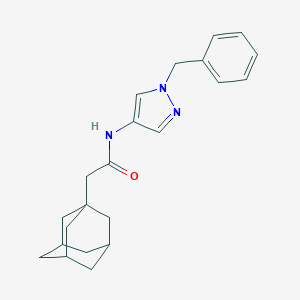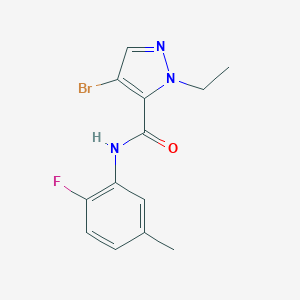![molecular formula C20H17ClN2O2 B280252 4-[(4-chlorophenoxy)methyl]-N-(2-cyano-1-cyclopenten-1-yl)benzamide](/img/structure/B280252.png)
4-[(4-chlorophenoxy)methyl]-N-(2-cyano-1-cyclopenten-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-chlorophenoxy)methyl]-N-(2-cyano-1-cyclopenten-1-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is known for its unique properties, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of 4-[(4-chlorophenoxy)methyl]-N-(2-cyano-1-cyclopenten-1-yl)benzamide involves the inhibition of certain enzymes involved in cellular processes. Specifically, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression regulation. By inhibiting HDAC activity, this compound can alter gene expression patterns, leading to changes in cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy. Additionally, this compound has been shown to exhibit anti-inflammatory effects by reducing the production of inflammatory cytokines. This compound has also been studied for its potential use as a fluorescent probe for detecting certain biomolecules in living cells.
Advantages and Limitations for Lab Experiments
4-[(4-chlorophenoxy)methyl]-N-(2-cyano-1-cyclopenten-1-yl)benzamide has several advantages and limitations for lab experiments. One advantage is its ability to selectively inhibit HDAC activity, making it a useful tool for studying gene expression regulation. Additionally, this compound has been shown to exhibit low toxicity, making it a safe compound to use in lab experiments. However, one limitation of this compound is its low solubility in water, which can make it challenging to work with in certain experiments.
Future Directions
There are several future directions for research involving 4-[(4-chlorophenoxy)methyl]-N-(2-cyano-1-cyclopenten-1-yl)benzamide. One future direction is the development of this compound as a potential cancer therapy. Additionally, this compound has potential applications in the field of epigenetics, where it can be used to study gene expression regulation. Further research is also needed to optimize the synthesis and purification methods for this compound, as well as to develop new methods for detecting this compound in living cells.
In conclusion, this compound is a promising compound with potential applications in various scientific research fields. Its unique properties, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments, make it a valuable tool for studying cellular processes. Further research is needed to fully understand the potential applications of this compound and to develop new methods for using it in scientific research.
Synthesis Methods
The synthesis of 4-[(4-chlorophenoxy)methyl]-N-(2-cyano-1-cyclopenten-1-yl)benzamide involves the reaction of 4-chlorobenzyl alcohol with 2-cyano-1-cyclopenten-1-ylamine in the presence of a base. This reaction yields the intermediate this compound, which can be purified through various methods, including crystallization and chromatography.
Scientific Research Applications
4-[(4-chlorophenoxy)methyl]-N-(2-cyano-1-cyclopenten-1-yl)benzamide has been extensively studied for its potential applications in various scientific research fields. This compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities, making it a promising candidate for drug development. Additionally, this compound has been studied for its potential use as a fluorescent probe for detecting certain biomolecules in living cells.
Properties
Molecular Formula |
C20H17ClN2O2 |
|---|---|
Molecular Weight |
352.8 g/mol |
IUPAC Name |
4-[(4-chlorophenoxy)methyl]-N-(2-cyanocyclopenten-1-yl)benzamide |
InChI |
InChI=1S/C20H17ClN2O2/c21-17-8-10-18(11-9-17)25-13-14-4-6-15(7-5-14)20(24)23-19-3-1-2-16(19)12-22/h4-11H,1-3,13H2,(H,23,24) |
InChI Key |
GZQUZZSJYQMGKB-UHFFFAOYSA-N |
SMILES |
C1CC(=C(C1)NC(=O)C2=CC=C(C=C2)COC3=CC=C(C=C3)Cl)C#N |
Canonical SMILES |
C1CC(=C(C1)NC(=O)C2=CC=C(C=C2)COC3=CC=C(C=C3)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-chloropyridin-3-yl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B280169.png)
![[3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl](2,4-difluorophenyl)methanone](/img/structure/B280175.png)
![1-(1-adamantyl)-4-nitro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B280176.png)


![4-bromo-1-ethyl-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B280182.png)
![dimethyl 2-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}terephthalate](/img/structure/B280183.png)

![7-(difluoromethyl)-5-(4-methylphenyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B280185.png)
![7-(Difluoromethyl)-3-[(2-ethyl-1-piperidinyl)carbonyl]-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B280186.png)
![N-(2-chlorobenzyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B280187.png)
![propyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B280189.png)
![7-(difluoromethyl)-5-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B280191.png)
![ethyl 5-(4-methoxyphenyl)-7-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B280193.png)
